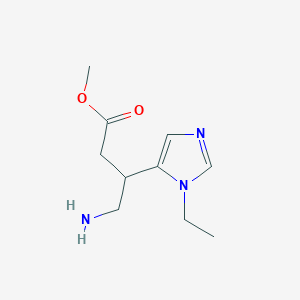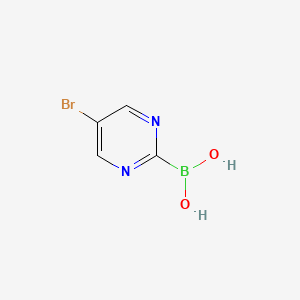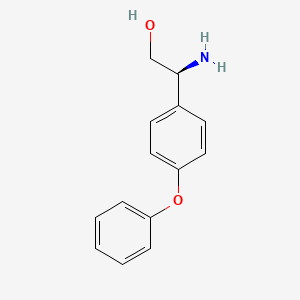![molecular formula C12H13N3O4 B13555099 methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production typically employs advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions may require low temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparación Con Compuestos Similares
Methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their functional groups and substituents.
Pyrimidine derivatives: These compounds have a similar pyrimidine core but lack the fused pyridine ring.
Pyridine derivatives: These compounds contain a pyridine ring but do not have the fused pyrimidine structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.
Propiedades
Fórmula molecular |
C12H13N3O4 |
|---|---|
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
methyl 2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H13N3O4/c1-3-4-15-9-8(10(16)14-12(15)18)5-7(6-13-9)11(17)19-2/h5-6H,3-4H2,1-2H3,(H,14,16,18) |
Clave InChI |
DTULRPGDHVRENP-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=C(C=N2)C(=O)OC)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)


![4-oxo-4H,7H-thieno[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13555033.png)





![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
![Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B13555092.png)
aminedihydrochloride](/img/structure/B13555094.png)
